molecular formula C17H20N2O3S B2511131 (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797617-32-3

(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2511131
CAS No.: 1797617-32-3
M. Wt: 332.42
InChI Key: BJVZFDYQAXDWQW-UHFFFAOYSA-N
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Description

The compound (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule featuring an indole moiety, a spirocyclic structure, and various heteroatoms. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The presence of the spirocyclic system and heteroatoms like oxygen, sulfur, and nitrogen in this compound suggests potential for diverse chemical reactivity and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with optimization for yield and purity. Techniques like continuous flow synthesis and the use of automated synthesizers can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion of the methanone group to a hydroxyl group.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to synthesize more complex molecules with potential pharmaceutical applications.

Biology

Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.

Medicine

Industry

Used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with biological targets. Indole derivatives often interact with enzymes and receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The spirocyclic structure may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Spirooxindoles: Exhibit a range of biological activities, including anticancer and antimicrobial effects.

    Thiazolidinediones: Used in the treatment of diabetes due to their insulin-sensitizing effects.

Uniqueness

The combination of an indole moiety with a spirocyclic system and multiple heteroatoms makes (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone unique. This structural complexity can lead to diverse chemical reactivity and potential for novel biological activities.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-13-3-2-12-10-15(18-14(12)11-13)16(20)19-6-4-17(5-7-19)22-8-9-23-17/h2-3,10-11,18H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVZFDYQAXDWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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